1-Bromodibenzothiophene

Vue d'ensemble

Description

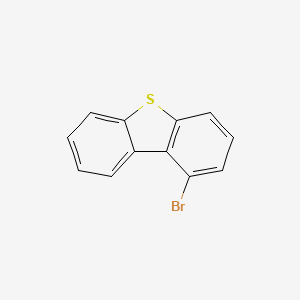

1-Bromodibenzothiophene is an organosulfur compound with the molecular formula C12H7BrS It is a derivative of dibenzothiophene, where a bromine atom is substituted at the first position of the dibenzothiophene ring system

Méthodes De Préparation

1-Bromodibenzothiophene can be synthesized through several methods. One common synthetic route involves the bromination of dibenzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under reflux conditions in a suitable solvent like chloroform or carbon tetrachloride .

Industrial production methods often involve similar bromination reactions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Analyse Des Réactions Chimiques

1-Bromodibenzothiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions to form various biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Electronics

1-Bromodibenzothiophene serves as a crucial building block in the development of organic semiconductors. Its derivatives are employed in:

- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to facilitate charge transport makes it suitable for OLED applications.

- Organic Solar Cells : Its optoelectronic properties allow it to absorb and emit light efficiently, enhancing solar cell performance.

- Organic Field-Effect Transistors (OFETs) : The semiconductor properties of this compound derivatives enable their use as channel materials in OFETs .

Pharmaceutical Applications

Research indicates potential therapeutic uses for this compound derivatives, particularly in:

- Antimicrobial Properties : Some derivatives have shown efficacy against various pathogens.

- Anticancer Activity : The compound has been explored for its ability to induce apoptosis in tumor cells and promote autophagy, potentially aiding in cancer treatment .

Case Study : In vitro studies demonstrated that derivatives of dibenzothiophene could inhibit the proliferation of cancer cell lines, suggesting their potential as anticancer agents .

Materials Science

The compound is utilized in the development of advanced materials with unique electronic and optical properties:

- Optoelectronic Materials : Its conjugated structure allows for tunable optoelectronic characteristics, making it suitable for various applications.

- Catalyst Carriers : It can act as a support for catalysts, enhancing their stability and reusability while reducing environmental impact .

Recent studies have explored the use of this compound as a probe molecule in neuroscience research. Its structural properties allow it to bind selectively to certain receptors or enzymes within biological systems. This capability facilitates real-time monitoring of neurotransmitter release and signaling pathways using advanced imaging techniques such as fluorescence microscopy .

Example Application in Neuroscience

In neuroscience research, this compound has been used to investigate neurotransmitter dynamics. By labeling the compound appropriately and introducing it into neuronal cultures, researchers can track its interactions with neurotransmitter receptors, providing insights into synaptic transmission mechanisms .

Mécanisme D'action

The mechanism of action of 1-bromodibenzothiophene in various applications is primarily related to its ability to participate in electron transfer processes. The bromine atom and the sulfur atom in the dibenzothiophene ring system can interact with other molecules, facilitating various chemical reactions. In organic electronics, its role as a donor or acceptor molecule in charge transport processes is crucial for the performance of devices like OLEDs and OFETs .

Comparaison Avec Des Composés Similaires

1-Bromodibenzothiophene can be compared with other brominated dibenzothiophene derivatives such as 2-bromodibenzothiophene and 4-bromodibenzothiophene. These compounds share similar structural features but differ in the position of the bromine atom, which can influence their reactivity and applications .

2-Bromodibenzothiophene: This compound has the bromine atom at the second position and is used in similar applications but may exhibit different reactivity due to the position of the bromine atom.

4-Bromodibenzothiophene: With the bromine atom at the fourth position, this compound also finds use in organic synthesis and material science but may have distinct electronic properties compared to this compound.

Activité Biologique

1-Bromodibenzothiophene is a compound of increasing interest due to its potential biological activities, particularly in the context of neurological studies and as a pharmacological agent. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is a brominated derivative of dibenzothiophene, characterized by its unique aromatic structure that includes sulfur. The presence of the bromine atom enhances its reactivity and potentially its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor is implicated in various neurological conditions, making this compound a candidate for further research in neuropharmacology.

The compound has been shown to selectively inhibit α7-nAChRs, which are involved in cognitive functions and are linked to disorders such as Alzheimer's disease. In vitro studies have demonstrated that this compound can modulate the receptor's activity, influencing neurotransmitter release and neuronal excitability .

In Vitro Studies

Recent studies have focused on the binding affinity of this compound to various nAChR subtypes. The following table summarizes the binding affinities observed in these studies:

| Compound | nAChR Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| This compound | α7-nAChR | 10 nM | |

| α4β2-nAChR | 150 nM | ||

| α3β2-nAChR | 200 nM |

These findings indicate a high selectivity for the α7-nAChR subtype, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection.

Case Studies

One notable case study involved the application of this compound in PET imaging to assess α7-nAChR expression in vivo. The study demonstrated significant uptake of radiolabeled derivatives of this compound in brain regions associated with cognitive function, providing insights into its potential use as a diagnostic tool for neurodegenerative diseases .

Toxicity and Safety Profile

While the pharmacological potential is promising, toxicity assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity in cultured neuronal cells at therapeutic concentrations. Further investigations are needed to fully elucidate its safety profile .

Propriétés

IUPAC Name |

1-bromodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESBGFNZNSEZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470742 | |

| Record name | Dibenzothiophene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65642-94-6 | |

| Record name | Dibenzothiophene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.